molecular formula C11H9N3OS2 B2638635 5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 478034-03-6

5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

Cat. No.: B2638635
CAS No.: 478034-03-6
M. Wt: 263.33
InChI Key: UJHBLSGKRDPGGZ-UHFFFAOYSA-N
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Description

5-(Allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-c]thieno[3,2-e]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno[3,2-e]pyrimidine derivatives with allyl sulfide under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

5-(Allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(Allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidines
  • Thieno[3,2-e]pyridines
  • Imidazo[1,2-a]pyridines

Uniqueness

5-(Allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its allylsulfanyl group and the fused heterocyclic system contribute to its unique properties compared to other similar compounds .

Properties

IUPAC Name

7-prop-2-enylsulfanyl-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-2-4-17-11-13-10-7(3-5-16-10)9-12-8(15)6-14(9)11/h2-3,5H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBLSGKRDPGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=CS2)C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 2
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 3
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 4
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 5
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Reactant of Route 6
5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

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